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Compound of Interest

Compound Name: Encelin

Cat. No.: B094070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity data for
Encelin, a brand name for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin. The
information is compiled from non-clinical studies and is intended to support further research
and development.

Acute Toxicity

Vildagliptin exhibits a low order of acute toxicity in rodent models. While a specific median
lethal dose (LD50) is not consistently reported across all public documentation, one source
indicates an oral LD50 of 80 mg/kg, classifying it as toxicity class 3. Another source reports an
oral toxic dose low (TDLO) in rats. Acute toxicity symptoms observed in cynomolgus monkeys
included edema of the extremities, tail, and face, associated with skeletal muscle necrosis and
elevations in serum lactate dehydrogenase, creatine kinase, alanine transaminase, and
aspartate aminotransferase. These effects were noted to be monkey-specific and not
considered relevant to humans.

Table 1: Acute Toxicity Data for Vildagliptin
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. Route of .
Species o . Value Units
Administration
Rat Oral TDLO: 0.3 ml/kg
Not Specified Oral LD50: 80 mg/kg
Genotoxicity

Vildagliptin has been evaluated in a range of genotoxicity assays and has not demonstrated
mutagenic or clastogenic potential. Standard in vitro and in vivo tests have returned negative
results.

Table 2: Summary of Genotoxicity Studies for Vildagliptin

Metabolic
Assay Type Test System L Result
Activation

Bacterial Reverse S. typhimurium & E. ) ) )
) _ With and without S9 Negative
Mutation (Ames Test) coli

In Vitro Micronucleus Cultured Mammalian

With and without S9 Negative
Test Cells

In Vitro Chromosomal N )
] CHO cells Not specified Negative
Aberration Assay

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. These studies did not
reveal a significant carcinogenic potential at exposures substantially higher than the maximum
recommended human dose.

Table 3: Summary of Carcinogenicity Studies for Vildagliptin
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Species Duration

Dosing Regimen

Key Findings

Rat 2 years

Oral, up to 900 mg/kg

No increase in tumor
incidence attributable
to vildagliptin.[1][2]

Mouse 2 years

Oral, up to 1000
mg/kg

Increased incidence of
mammary
adenocarcinomas and
hemangiosarcomas at
high doses. No-effect
dose for mammary
adenocarcinomas was
500 mg/kg and for
hemangiosarcomas
was 100 mg/kg.[1][2]

Reproductive and Developmental Toxicity

Vildagliptin has been assessed for its effects on fertility and embryo-fetal development. The

results suggest a low risk of reproductive and developmental toxicity at therapeutic doses.

Table 4. Summary of Reproductive and Developmental Toxicity of Vildagliptin
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Study Type Species Key Findings

N ) No evidence of impaired
Fertility and Early Embryonic . )
Rat fertility or reproductive
Development
performance.

Increased incidence of wavy
o ) ribs in rats at maternally toxic
Embryo-fetal Toxicity Rat & Rabbit
doses. No-effect dose of 75

mg/kg.[2]

Dose-dependent reduction in
sperm count and motility, and
an increase in abnormal sperm
Male Reproductive Toxicity Rat at doses of 0.35, 0.70, and
1.40 mg/kg/day for 8 weeks.

These effects were reversible.

[3]

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of vildagliptin by measuring its ability to induce
reverse mutations at the histidine locus in several strains of Salmonella typhimurium and the
tryptophan locus in Escherichia coli.

Methodology:

o Test Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535) and
a tryptophan-dependent strain of E. coli (e.g., WP2uvrA) were used.[4]

e Procedure: The assay was performed using the plate incorporation method, both in the
presence and absence of a mammalian metabolic activation system (S9 fraction from
induced rat liver).[4][5] Varying concentrations of vildagliptin were added to molten top agar
containing the bacterial tester strain and poured onto minimal glucose agar plates.

 Incubation: Plates were incubated at 37°C for 48-72 hours.[6]
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Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) was counted and compared to solvent controls. A
substance is considered mutagenic if it causes a dose-dependent increase in the number of
revertant colonies.

In Vitro Micronucleus Test
Objective: To evaluate the clastogenic and aneugenic potential of vildagliptin by detecting the
formation of micronuclei in cultured mammalian cells.

Methodology:

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is
used.

Procedure: Cells were exposed to various concentrations of vildagliptin for a short duration
(e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, followed
by a recovery period, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin-B was
added to block cytokinesis, resulting in binucleated cells.

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain
(e.g., Giemsa or a fluorescent dye).

Endpoint: At least 2000 binucleated cells per concentration were scored for the presence of
micronuclei.[7] A significant, dose-dependent increase in the frequency of micronucleated
cells indicates a positive result.

Two-Year Rodent Carcinogenicity Study

Objective: To assess the carcinogenic potential of vildagliptin following long-term oral
administration to rats and mice.

Methodology:
e Species: Rats (e.g., Wistar) and mice.

» Dosing: Vildagliptin was administered daily via oral gavage for 104 weeks (2 years).[1][8] At
least three dose levels and a concurrent control group were used.
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Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food
consumption were recorded regularly.

Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy.
A comprehensive set of tissues from all animals was collected, preserved, and examined
microscopically by a veterinary pathologist.

Endpoint: The incidence, type, and location of tumors in the treated groups were compared
to the control group to determine any carcinogenic effect.

Reproduction/Developmental Toxicity Screening Test
(based on OECD 421)

Objective: To provide an initial assessment of the potential effects of vildagliptin on male and

female reproductive performance and on the development of the offspring.

Methodology:

Species: Rat.

Dosing: The test substance was administered orally to several groups of males and females.
Males were dosed for a minimum of four weeks (including two weeks prior to mating) and
females were dosed throughout the study (approximately 63 days).[9][10]

Mating: A 1:1 mating ratio was used.
Endpoints:

o Parental Animals: Clinical observations, body weight, food consumption, estrous cycles,
mating performance, fertility, and gestation length were recorded. A gross necropsy and
histopathological examination of reproductive organs were performed.[9][10]

o Offspring: The number of live and dead pups, pup weight, and sex were recorded. Pups
were examined for any gross abnormalities. Anogenital distance and nipple retention in
male pups were also measured.[11]

Signaling Pathways and Experimental Workflows
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Vildagliptin Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4)
enzyme. This inhibition prevents the rapid degradation of incretin hormones, primarily
glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The
resulting increase in active incretin levels leads to enhanced glucose-dependent insulin
secretion from pancreatic (3-cells and suppression of glucagon secretion from pancreatic a-
cells, ultimately improving glycemic control.[12][13][14][15]

Caption: Vildagliptin's inhibition of DPP-4 enhances incretin effects.

General Workflow for In Vitro Genotoxicity Testing

The workflow for in vitro genotoxicity testing, such as the Ames test or micronucleus assay,
follows a standardized procedure to ensure reliable and reproducible results. This involves
dose range finding, the main experiment with and without metabolic activation, and data
analysis.
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Caption: Workflow for in vitro genotoxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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